Cas no 2229138-96-7 (tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamate)

Tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamate is a fluorinated phenylcarbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 1-methylpiperazine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural complexity, which combines a fluorine substituent for enhanced metabolic stability and a piperazine ring for potential bioactive interactions. The Boc group offers synthetic versatility, facilitating selective deprotection in multi-step synthesis. Its well-defined structure makes it suitable for use as an intermediate in the development of novel therapeutic agents, particularly in CNS and oncology-related drug discovery. High purity and consistent quality ensure reliable performance in research applications.
tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamate structure
2229138-96-7 structure
Product name:tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamate
CAS No:2229138-96-7
MF:C16H24FN3O2
Molecular Weight:309.379067420959
CID:5997898
PubChem ID:165639726

tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamate
    • EN300-1901168
    • tert-butyl N-[3-fluoro-4-(1-methylpiperazin-2-yl)phenyl]carbamate
    • 2229138-96-7
    • インチ: 1S/C16H24FN3O2/c1-16(2,3)22-15(21)19-11-5-6-12(13(17)9-11)14-10-18-7-8-20(14)4/h5-6,9,14,18H,7-8,10H2,1-4H3,(H,19,21)
    • InChIKey: KCSGXGHGPAHJGP-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C1CNCCN1C)NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 309.18525518g/mol
  • 同位素质量: 309.18525518g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 386
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.6Ų
  • XLogP3: 1.8

tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1901168-5.0g
tert-butyl N-[3-fluoro-4-(1-methylpiperazin-2-yl)phenyl]carbamate
2229138-96-7
5g
$3396.0 2023-06-02
Enamine
EN300-1901168-0.05g
tert-butyl N-[3-fluoro-4-(1-methylpiperazin-2-yl)phenyl]carbamate
2229138-96-7
0.05g
$983.0 2023-09-18
Enamine
EN300-1901168-10g
tert-butyl N-[3-fluoro-4-(1-methylpiperazin-2-yl)phenyl]carbamate
2229138-96-7
10g
$5037.0 2023-09-18
Enamine
EN300-1901168-0.25g
tert-butyl N-[3-fluoro-4-(1-methylpiperazin-2-yl)phenyl]carbamate
2229138-96-7
0.25g
$1078.0 2023-09-18
Enamine
EN300-1901168-1g
tert-butyl N-[3-fluoro-4-(1-methylpiperazin-2-yl)phenyl]carbamate
2229138-96-7
1g
$1172.0 2023-09-18
Enamine
EN300-1901168-0.5g
tert-butyl N-[3-fluoro-4-(1-methylpiperazin-2-yl)phenyl]carbamate
2229138-96-7
0.5g
$1124.0 2023-09-18
Enamine
EN300-1901168-10.0g
tert-butyl N-[3-fluoro-4-(1-methylpiperazin-2-yl)phenyl]carbamate
2229138-96-7
10g
$5037.0 2023-06-02
Enamine
EN300-1901168-5g
tert-butyl N-[3-fluoro-4-(1-methylpiperazin-2-yl)phenyl]carbamate
2229138-96-7
5g
$3396.0 2023-09-18
Enamine
EN300-1901168-0.1g
tert-butyl N-[3-fluoro-4-(1-methylpiperazin-2-yl)phenyl]carbamate
2229138-96-7
0.1g
$1031.0 2023-09-18
Enamine
EN300-1901168-1.0g
tert-butyl N-[3-fluoro-4-(1-methylpiperazin-2-yl)phenyl]carbamate
2229138-96-7
1g
$1172.0 2023-06-02

tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamate 関連文献

tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamateに関する追加情報

Introduction to tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamate (CAS No. 2229138-96-7)

tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamate, with the CAS number 2229138-96-7, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl carbamate group, a fluoro-substituted phenyl ring, and a 1-methylpiperazine moiety. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for further investigation.

The synthesis of tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamate typically involves multi-step reactions, including the formation of the tert-butyl carbamate group, the introduction of the fluoro substituent on the phenyl ring, and the coupling with the 1-methylpiperazine moiety. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in various research settings.

In terms of its biological activity, tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamate has shown promising results in several preclinical studies. One notable area of research is its potential as a modulator of neurotransmitter systems, particularly in relation to serotonin and dopamine receptors. Studies have indicated that this compound can selectively interact with these receptors, suggesting its potential utility in treating neurological disorders such as depression and anxiety.

Moreover, recent studies have explored the pharmacokinetic properties of tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamate. These investigations have revealed that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, it has been shown to have good oral bioavailability and a reasonable half-life, which are desirable attributes for a potential drug candidate.

The safety profile of tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamate is another critical aspect that has been extensively studied. Preclinical toxicity assessments have indicated that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. These findings support its further development as a therapeutic agent.

In addition to its potential therapeutic applications, tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamate has also been investigated for its utility as a research tool. Its ability to selectively modulate specific neurotransmitter receptors makes it valuable for elucidating the roles of these receptors in various physiological processes. This has led to its use in both academic and industrial research settings to gain deeper insights into neurological mechanisms.

The ongoing research into tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamate continues to uncover new possibilities for its application. For example, recent studies have explored its potential as an adjunct therapy in combination with other drugs to enhance treatment efficacy. These findings highlight the versatility and broad applicability of this compound in both clinical and preclinical settings.

In conclusion, tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamate (CAS No. 2229138-96-7) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, favorable biological activity, and good safety profile make it an attractive candidate for further development. As research in this area continues to advance, it is likely that new applications and therapeutic uses for this compound will be discovered.

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